ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O5S2 and its molecular weight is 558.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 557.1784913 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS#: 1215686-45-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H36ClN3O5S2
- Molecular Weight : 558.2 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core, which is linked to a butyl(ethyl)sulfamoyl group and an ethyl carboxylate moiety.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. This compound has been tested against various microorganisms.
- Bacterial Inhibition :
- Fungal Activity :
The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and function. The presence of the sulfamoyl group is believed to enhance its binding affinity to bacterial enzymes involved in folate synthesis, leading to bactericidal effects.
Study 1: In Vitro Antimicrobial Evaluation
A comprehensive study conducted by researchers synthesized various thieno[2,3-c]pyridine derivatives and evaluated their antimicrobial properties. This compound was among the most potent compounds tested. It exhibited significant antibacterial activity with an MIC of 8 µg/mL against Staphylococcus aureus .
Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on the structure-activity relationship of thieno[2,3-c]pyridine derivatives, it was found that modifications to the sulfamoyl group significantly impacted the biological activity. The presence of the butyl chain was critical for enhancing both solubility and antimicrobial efficacy .
Data Table: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 16 µg/mL |
Staphylococcus aureus | 8 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
Candida albicans | 16 µg/mL |
Aspergillus fumigatus | 64 µg/mL |
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O5S2.ClH/c1-5-9-15-28(7-3)35(31,32)19-12-10-18(11-13-19)23(29)26-24-22(25(30)33-8-4)20-14-16-27(6-2)17-21(20)34-24;/h10-13H,5-9,14-17H2,1-4H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEIBDFROASJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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